2-Amino-4-methanesulfonyl-N,N-dimethylbutanamide
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Overview
Description
2-Amino-4-methanesulfonyl-N,N-dimethylbutanamide is a chemical compound with the molecular formula C7H16N2O3S. It is known for its unique structure, which includes an amino group, a methanesulfonyl group, and a dimethylbutanamide backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methanesulfonyl-N,N-dimethylbutanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-amino-4-methylsulfonylbutanoic acid with N,N-dimethylamine in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-methanesulfonyl-N,N-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted amides .
Scientific Research Applications
2-Amino-4-methanesulfonyl-N,N-dimethylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-4-methanesulfonyl-N,N-dimethylbutanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in various chemical reactions. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 2-Amino-4-methylsulfonylbutanoic acid
- N,N-Dimethyl-4-aminobutanamide
- 2-Amino-4-methanesulfonylbutanoic acid
Comparison: Compared to similar compounds, 2-Amino-4-methanesulfonyl-N,N-dimethylbutanamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, as it can participate in a broader range of chemical reactions and interactions .
Properties
Molecular Formula |
C7H16N2O3S |
---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
2-amino-N,N-dimethyl-4-methylsulfonylbutanamide |
InChI |
InChI=1S/C7H16N2O3S/c1-9(2)7(10)6(8)4-5-13(3,11)12/h6H,4-5,8H2,1-3H3 |
InChI Key |
GYHJUCYBQZVJKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C(CCS(=O)(=O)C)N |
Origin of Product |
United States |
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